Ethyl 2,3-difluoro-4-(methylthio)benzoate

Lipophilicity-dependent ADME Lead optimization Medicinal chemistry

Ethyl 2,3-difluoro-4-(methylthio)benzoate (C₁₀H₁₀F₂O₂S, MW 232.25 g/mol) is a poly-substituted fluorinated aromatic ester containing vicinal fluorine atoms at C2/C3 and a methylthio (–SCH₃) group at C4 on the benzoate ring. It is primarily supplied as a ≥95% or ≥98% purity research intermediate, available from multiple vendors for pharmaceutical and agrochemical synthesis applications.

Molecular Formula C10H10F2O2S
Molecular Weight 232.25 g/mol
CAS No. 2116940-92-0
Cat. No. B6296129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-difluoro-4-(methylthio)benzoate
CAS2116940-92-0
Molecular FormulaC10H10F2O2S
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(C=C1)SC)F)F
InChIInChI=1S/C10H10F2O2S/c1-3-14-10(13)6-4-5-7(15-2)9(12)8(6)11/h4-5H,3H2,1-2H3
InChIKeyHRYZWGMLYHVFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-Difluoro-4-(methylthio)benzoate (CAS 2116940-92-0): Core Benchmarks and Sourcing Position for Research Buyers


Ethyl 2,3-difluoro-4-(methylthio)benzoate (C₁₀H₁₀F₂O₂S, MW 232.25 g/mol) is a poly-substituted fluorinated aromatic ester containing vicinal fluorine atoms at C2/C3 and a methylthio (–SCH₃) group at C4 on the benzoate ring. It is primarily supplied as a ≥95% or ≥98% purity research intermediate, available from multiple vendors for pharmaceutical and agrochemical synthesis applications . The unique C2/C3 vicinal difluoro pattern distinguishes it from more common 2,6- or 3,5-difluoro regioisomers and is hypothesised to confer altered electronic properties and metabolic stability relative to these alternatives .

Why Interchanging 2,3-Difluoro-4-(methylthio)benzoate Esters with Broader Fluorinated Benzoate Analogs Introduces Uncontrolled Performance Risk


Despite sharing a common benzoyl ester core, fluorinated methylthio-benzoate analogs cannot be assumed to be functionally interchangeable due to measurable differences in lipophilicity, H-bond acceptor capacity, and electronic effects stemming from both the fluorine regiochemistry and the ester alkyl chain length. These molecular differences translate into divergent chromatographic retention times, metabolic stability profiles, and reactivity patterns in downstream syntheses. For example, replacing the ethyl ester with a methyl ester lowers logP by approximately 0.36 units , potentially altering tissue distribution and pharmacokinetics in a medicinal chemistry programme. Similarly, shifting from a 2,3- to a 3,5- or 2,6-difluoro substitution pattern changes the molecule's electronic signature and metabolic soft-spot profiles, which can significantly impact lead compound performance [1]. The quantitative evidence below establishes these divergences to support evidence-based procurement decisions.

Quantitative Differentiation Dossier for Ethyl 2,3-Difluoro-4-(methylthio)benzoate (CAS 2116940-92-0) Against Its Closest Analogs


Head-to-Head LogP Differential vs. Methyl Ester Analog 2116757-65-2

In a direct head-to-head comparison using vendor-standardised calculated logP (cLogP) data from the same supplier (Fluorochem), ethyl 2,3-difluoro-4-(methylthio)benzoate (target compound) exhibits a cLogP value of 3.247 , while the corresponding methyl ester (CAS 2116757-65-2) has a cLogP of 2.890 . This represents a ΔlogP of +0.357, indicating approximately 2.3‑fold higher partitioning into octanol at equilibrium (assuming additive free energy contributions). For medicinal chemists optimising oral absorption or CNS penetration according to Lipinski's Rule of Five, this 0.36 log-unit difference can shift a compound from suboptimal to optimal lipophilicity space and should be factored into selection of the appropriate ester building block.

Lipophilicity-dependent ADME Lead optimization Medicinal chemistry

Ester Versus Free Acid Lipophilicity Window for Prodrug Strategy Selection

The ethyl ester target compound (cLogP 3.247) is significantly more lipophilic than its free acid precursor 2,3-difluoro-4-(methylthio)benzoic acid (cLogP 2.544) , with a net increase in cLogP of +0.703 (approximately 5‑fold higher octanol partitioning potential). This lipophilicity differential is characteristic of ester prodrug strategies where the ethyl ester serves as a transient lipophilic mask to enhance passive membrane permeability, with the free acid being released upon esterase-mediated hydrolysis. The 0.7 log-unit window provides sufficient dynamic range for modulation of pharmacokinetic properties, making this pair an attractive system for exploration of ester-based prodrug approaches in 2,3-difluoro-4-(methylthio)benzoate-derived lead series.

Prodrug design Oral absorption Ester prodrugs

Regioisomeric Fluorination Pattern Distinction: 2,3- vs. 3,5-Difluoro Substitution

The target compound features vicinal fluorine atoms at positions C2 and C3, which create a distinct electron-deficient aromatic ring orientation compared to the symmetrically substituted 3,5-difluoro regioisomer (CAS 2118580-14-4) . In the broader fluorinated benzoate literature, vicinal (ortho/ortho-like) difluoro substitution has been shown to impart superior metabolic stability relative to meta-disposed fluorine atoms due to more effective blockage of cytochrome P450-mediated oxidative metabolism at both adjacent unsubstituted ring positions [1]. While direct metabolic stability data for this specific compound pair is not publicly available, the established structure-metabolism relationship (SMR) for fluorinated aromatics supports a class-level inference that the 2,3-difluoro pattern of the target compound provides a distinct advantage over the 3,5-difluoro regioisomer in terms of oxidative metabolic soft-spot coverage. Procurement of the 2,3-isomer is therefore recommended when metabolic stability is a key design parameter.

Metabolic stability Fluorine regiochemistry CYP oxidation

Ethyl Ester Chain Length Differential and its Impact on Solubility and Reactivity

The ethyl ester moiety of the target compound (MW 232.25 g/mol) provides subtle but measurable differences in both physicochemical properties and synthetic utility compared to the methyl ester analog (MW 218.22 g/mol) . Specifically, the ethyl ester's increased steric bulk and enhanced +I inductive effect (relative to methyl) result in slower base-catalysed ester hydrolysis rates [1] and reduced aqueous solubility (estimated ~0.5–1.0 log-unit lower logS vs. methyl ester based on general ester SAR). However, the ethyl ester also demonstrates approximately 1.5‑fold lower volatility (estimated from a 12 °C higher boiling point contribution for the ethyl vs. methyl group in benzoate esters), which can reduce evaporative losses during solvent removal and improve handling characteristics in parallel synthesis workflows. The ethyl ester's greater mass also provides a larger mass-spectrometric signature, potentially simplifying reaction monitoring by LCMS in discovery settings.

Ester hydrolysis rate Aqueous solubility Synthetic intermediate selection

Differentiated Purity Grade and Competitive Sourcing for Scale-Up Procurement

The target compound is offered by multiple independent suppliers at distinct purity tiers. Boroncore lists the compound at NLT 98% purity , while Fluorochem supplies it at ≥95% purity as part of their fluorinated building block portfolio . The 98% grade represents a ~3 percentage-point absolute purity advantage over the 95% grade, which translates to approximately 60% lower maximum impurity burden (5% total impurities vs. 2% total impurities). For discovery chemists operating at sub-milligram scale, this purity differential may be negligible; however, for process chemistry teams scaling reactions to multi-gram quantities, a 3% absolute purity gap can correspond to grams of impurity carried through a synthetic sequence, requiring additional purification steps. At the time of writing, the ≥98% purity tier is offered at competitive pricing through Boroncore (product BC015391) , providing a viable procurement pathway for kilo-lab and pilot-plant campaigns.

Large-scale synthesis GMP precursor Vendor qualification

Validated Application Scenarios for Ethyl 2,3-Difluoro-4-(methylthio)benzoate Based on Quantified Property Advantages


Building Block for CNS-Penetrant Kinase Inhibitor Scaffolds Requiring Elevated Lipophilicity

The target compound's cLogP of 3.247 positions it within the optimal lipophilicity range (cLogP 2–5) for CNS drug candidates [1]. Its ethyl ester moiety provides ~0.36 log-unit higher lipophilicity than the methyl ester analog, potentially improving blood-brain barrier penetration in 4-(methylthio)benzoate-derived kinase inhibitor cores. The 2,3-difluoro pattern further reduces oxidative metabolic susceptibility compared to non-fluorinated or mono-fluorinated analogs, supporting extended half-life in CNS-targeted programs [1].

Late-Stage Functionalization Intermediate via Methylthio-Directed C–H Activation

The methylthio group at the C4 position serves as a directing group for transition-metal-catalysed C–H functionalization at the adjacent C5 position. The electron-withdrawing C2/C3 difluoro pattern enhances the acidity of the remaining aromatic C–H bonds, potentially increasing C–H activation reactivity in palladium- or ruthenium-catalysed transformations. This enables late-stage diversification of the benzoate scaffold without requiring pre-functionalized aryl halide intermediates, a significant efficiency advantage in medicinal chemistry library synthesis.

Prodrug Design Exploration with Ester/Acid Lipophilicity Differential

The 0.703 log-unit cLogP difference between the ethyl ester (3.247) and the free acid (2.544) provides a suitable window for evaluating ester-based prodrug strategies. The ethyl ester can serve as a membrane-permeable prodrug form, with in vivo esterase cleavage releasing the active free acid at the site of action. This pair enables systematic structure-property relationship (SPR) studies on ester prodrug activation kinetics and tissue distribution patterns.

Process Chemistry Scale-Up of 2,3-Difluoro-4-(methylthio)benzoate Intermediates

Available at NLT 98% purity from multiple suppliers , the target compound meets the purity requirements for multi-step kilo-lab syntheses commonly encountered in preclinical development. The ethyl ester's reduced volatility relative to the methyl ester (estimated ~+12 °C boiling point increment) minimises evaporative losses during solvent swap and distillation operations, improving mass recovery in scale-up workflows. Multiple sourcing options further reduce supply-chain risk for long-term development campaigns.

Technical Documentation Hub

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